1,2-Distearoyl-3-chloropropanediol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-3-chloropropanediol can be synthesized through the esterification of stearic acid with 3-chloro-1,2-propanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 1,2-distearoyl-3-hydroxypropanediol.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: 1,2-Distearoyl-3-hydroxypropanediol
Oxidation: Stearic acid derivatives
Reduction: 1,2-Distearoyl-3-propanediol
Scientific Research Applications
1,2-Distearoyl-3-chloropropanediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-chloropropanediol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to lipid metabolism and membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
1,3-Distearoyl-2-chloropropanediol: Similar in structure but differs in the position of the chlorine atom.
1,2-Distearoyl-3-hydroxypropanediol: Formed through substitution reactions of 1,2-Distearoyl-3-chloropropanediol.
1,2-Distearoyl-3-propanediol: Formed through reduction reactions of this compound
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with cell membranes in a distinct manner. This makes it valuable for studying membrane dynamics and developing lipid-based drug delivery systems .
Properties
Molecular Formula |
C39H75ClO4 |
---|---|
Molecular Weight |
643.5 g/mol |
IUPAC Name |
20-(chloromethyl)-19,19-dihydroxyoctatriacontane-18,21-dione |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,43-44H,3-35H2,1-2H3 |
InChI Key |
BVNVYIZWCUSXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCCCCCCCC)(O)O |
Origin of Product |
United States |
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